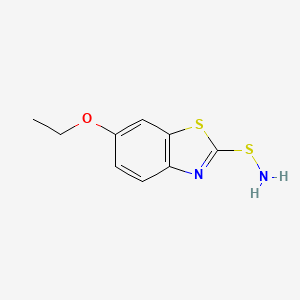

6-Ethoxy-2-benzothiazolesulfenamide

Cat. No. B8406188

M. Wt: 226.3 g/mol

InChI Key: GHWHFERRHRDJER-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04975449

Procedure details

A solution of 40% aqueous methylamine (80 ml) was placed in a 250 ml 3-necked flask, equipped with a powerful stirrer and two-addition funnels. The solution was cooled to -10° C. with an ice/methanol bath. A solution of 6-ethoxy-2-mercaptobenzothiazole (2.0 g., 0.0095 mol) in 20 ml of 5% NaOH was prepared, cooled to 10° C. and placed into one of the addition flasks. The second addition flask was charged with 40 ml of 5.25% NaOC1 which was cooled to 5° C. The two solutions were added simultaneously to the aqueous methylamine over a period of one hour with the rate of addition of the 6-ethoxy-2-mercaptobenzothiazole solution slightly faster than the addition of the NaOC1 solution The temperature of the reaction was maintained at --5° C.-0° C. The reaction was stirred for 15 minutes upon completing the addition and vacuum filtered to yield 6-ethoxy-2-benzothiazolesulfenamide. The 6-ethoxy-2-benzothiazolesulfenamide was immediately dissolved in 100 ml of acetone and oxidized with 50 ml of 5% KMnO4. The temperature of the oxidation was kept below 30° C. The MnO2 was removed by vacuum filtration and the filter cake washed with 25 ml of 5% NaOH. The 6-ethoxy-N-methyl-2-benzothiazolesulfonamide was precipitated from the solution by acidification with 5% HC1 to yield 1.3g. (yield 50.3%). The product was purified by dissolving it in 10% Na2CO3 and precipitating it with 5% Hl. m.p. 129° C.-131° C.; NMR(DMSO- d6) 8.4(s, lH), 8.3-7.1cm, 3H) 4-1 4-3.9(q,1 2H) 2.7(s, 3H 1.5-1.2(t, 3H. IR(KBr) 3100 cm (N-H) 1345 cm-1, 1155 cm (S=O). Elemental Analyses: C10H12N2O3S2 ; Calculated: C 44.09% H 4.44% N 10.28%. Found: C 44.04% H 4.51% N 10.18%.

Identifiers

|

REACTION_CXSMILES

|

C[NH2:2].[CH2:3]([O:5][C:6]1[CH:15]=[CH:14][C:9]2[N:10]=[C:11]([SH:13])[S:12][C:8]=2[CH:7]=1)[CH3:4]>[OH-].[Na+]>[CH2:3]([O:5][C:6]1[CH:15]=[CH:14][C:9]2[N:10]=[C:11]([SH:13])[S:12][C:8]=2[CH:7]=1)[CH3:4].[CH2:3]([O:5][C:6]1[CH:15]=[CH:14][C:9]2[N:10]=[C:11]([S:13][NH2:2])[S:12][C:8]=2[CH:7]=1)[CH3:4] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

[OH-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC1=CC2=C(N=C(S2)S)C=C1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction was stirred for 15 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a powerful stirrer and two-addition funnels

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 10° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The second addition flask was charged with 40 ml of 5.25% NaOC1 which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled to 5° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained at --5° C.-0° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the addition and vacuum

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC1=CC2=C(N=C(S2)S)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.0095 mol | |

| AMOUNT: MASS | 2 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC1=CC2=C(N=C(S2)SN)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |